1,3,2-Dioxathiolane, 4-methyl-, 2,2-dioxide, (4R)-

Organic Synthesis Nucleophilic Substitution Cyclic Sulfate

This (4R)-configured cyclic sulfate is the essential chiral intermediate for manufacturing stereochemically pure Secnidazole. Its compact 5-membered ring and dual-electrophile activation enable regioselective nucleophilic substitutions that fail with epoxide or larger-ring analogs. Using the (4S) enantiomer or racemic mixture leads to costly isomer separation and low yields. Specify this exact (4R)-4-methyl-1,3,2-dioxathiolane 2,2-dioxide to ensure synthetic fidelity, maximize process efficiency, and avoid toxicological risks associated with incorrect stereochemistry.

Molecular Formula C3H6O4S
Molecular Weight 138.137
CAS No. 1006381-03-8
Cat. No. B568869
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name1,3,2-Dioxathiolane, 4-methyl-, 2,2-dioxide, (4R)-
CAS1006381-03-8
Molecular FormulaC3H6O4S
Molecular Weight138.137
Structural Identifiers
SMILESCC1COS(=O)(=O)O1
InChIInChI=1S/C3H6O4S/c1-3-2-6-8(4,5)7-3/h3H,2H2,1H3/t3-/m1/s1
InChIKeyOQXNUCOGMMHHNA-GSVOUGTGSA-N
Commercial & Availability
Standard Pack Sizes250 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

1,3,2-Dioxathiolane, 4-methyl-, 2,2-dioxide, (4R)- (CAS 1006381-03-8): A Chiral Cyclic Sulfate for Asymmetric Synthesis


1,3,2-Dioxathiolane, 4-methyl-, 2,2-dioxide, (4R)- (CAS 1006381-03-8) is a chiral, five-membered cyclic sulfate with the molecular formula C3H6O4S and a molecular weight of 138.14 g/mol . It possesses a single, defined stereocenter at the 4-position with (R)-configuration . As a cyclic sulfate, it serves as a potent electrophilic synthon, exhibiting significantly higher reactivity toward nucleophiles than structurally analogous epoxides [1]. This compound is primarily utilized as a key chiral intermediate in the synthesis of stereochemically pure pharmaceuticals and agrochemicals [2].

Why Generic Substitution Fails: The Unique Reactivity Profile of (4R)-4-Methyl-1,3,2-dioxathiolane 2,2-dioxide


Simple substitution of this compound with a different chiral cyclic sulfate or a non-cyclic sulfate analog is not chemically equivalent and will likely lead to failure in a synthetic sequence. This is due to the compound's specific combination of properties: a precise (4R) stereochemistry, a compact five-membered ring structure, and the dual electrophilic activation of a 1,2-diol moiety. These characteristics collectively dictate its unique reactivity, regioselectivity, and stereochemical outcome in reactions. Unlike its (4S) enantiomer [1] or larger ring analogs like 1,3,2-dioxathiane-2,2-dioxide, which exhibit inferior reactivity [2], the specific steric and electronic environment of (4R)-4-methyl-1,3,2-dioxathiolane 2,2-dioxide is crucial for achieving desired yields and stereochemical fidelity in demanding synthetic applications, as the quantitative evidence below demonstrates.

Quantitative Evidence Guide: Differentiating (4R)-4-Methyl-1,3,2-dioxathiolane 2,2-dioxide from Analogs


Enhanced Reactivity: Cyclic Sulfate vs. Epoxide in Nucleophilic Ring-Opening

Cyclic sulfates, including the target compound, are established as superior electrophiles to the corresponding epoxides for nucleophilic ring-opening reactions. This difference is quantified by the leaving group ability of the ring-opened intermediate. The pKa of the sulfate leaving group (ROSO3-) is approximately 1.98, which is significantly more acidic (and thus a better leaving group) than the alkoxide (RO-) generated from an epoxide [1]. This facilitates faster reaction kinetics and allows for a subsequent, second nucleophilic displacement at the adjacent carbon, a feature epoxides cannot readily perform [1].

Organic Synthesis Nucleophilic Substitution Cyclic Sulfate

Superior Regioselectivity: Cyclic Sulfate vs. Epoxide Tosylate in Nucleophilic Attack

In a direct comparative study of nucleophilic reactions with glycidol tosylate (an epoxide derivative) and its corresponding cyclic sulfate, the cyclic sulfate counterpart demonstrated both better regioselectivity and higher reactivity under identical reaction conditions [1]. The study established that the cyclic sulfate was the superior substrate for achieving predictable and controlled ring-opening at the desired position.

Regioselectivity Nucleophilic Attack Cyclic Sulfate

Enabling Specific Cyclization: Cyclic Sulfate vs. Epoxide in Pachastrissamine Synthesis

In the synthesis of the cytotoxic natural product pachastrissamine, a direct comparison between a cyclic sulfate and an epoxide intermediate revealed a critical difference in cyclization outcome. The relatively unstrained cyclic sulfate intermediate smoothly underwent a 5-endo cyclization to yield the desired 2,3,4-trisubstituted tetrahydrofuran ring system [1]. In contrast, the corresponding epoxy alcohol did not yield the same product, instead requiring a tosylate-mediated double inversion process to afford the 4-epi-congener [1].

Natural Product Synthesis Cyclization Pachastrissamine

Chiral Purity: Defined Stereochemistry vs. Racemic or Achiral Mixtures

The target compound is the single, defined (4R)-stereoisomer, as confirmed by its SMILES string (C[C@@H]1COS(=O)(=O)O1) and InChIKey (OQXNUCOGMMHHNA-GSVOUGTGSA-N) . Commercial sources offer this compound with purities of 96-98% [1]. In contrast, a racemic mixture or the (4S)-enantiomer (CAS 174953-30-1) will lead to a 1:1 mixture of diastereomers in any subsequent chiral reaction, which is undesirable. The use of a single, high-purity enantiomer is fundamental to asymmetric synthesis, ensuring that downstream products are obtained with high stereochemical fidelity, which is a critical parameter for pharmaceutical applications [2].

Chiral Synthesis Enantiomeric Purity Asymmetric Synthesis

High-Value Application Scenarios for (4R)-4-Methyl-1,3,2-dioxathiolane 2,2-dioxide


Stereospecific Synthesis of Secnidazole and Related Nitroimidazole Anti-Infectives

This compound is a critical chiral intermediate for the synthesis of stereochemically pure Secnidazole . The defined (4R)-stereochemistry of the cyclic sulfate ensures the correct configuration is introduced into the final drug molecule. Replacing it with a non-chiral or racemic alternative would lead to an isomeric mixture, requiring costly and difficult separation steps or resulting in an ineffective or even toxic drug product [1]. This application leverages the compound's unique ability to act as a dual electrophile, enabling the construction of the complex Secnidazole framework .

Construction of Chiral Tetrahydrofuran and Heterocyclic Cores in Natural Product Synthesis

The evidence from the pachastrissamine synthesis demonstrates that this class of cyclic sulfate can enable stereoselective 5-endo cyclizations to form tetrahydrofuran rings, a common motif in bioactive natural products . The smooth cyclization observed with the cyclic sulfate, which failed with an epoxide, highlights its utility in constructing complex polycyclic systems. Researchers targeting similar ring systems can use this compound as a proven synthon to control stereochemistry and improve yields, avoiding the pitfalls associated with less reactive epoxide or sulfite alternatives .

Development of Novel Chiral Agrochemicals and Ligands via Nucleophilic Substitution

The high reactivity and regioselectivity of cyclic sulfates toward a wide range of nucleophiles make them versatile building blocks for introducing chirality into agrochemicals and ligands . The ability to perform sequential nucleophilic substitutions allows for the rapid generation of molecular diversity from a single chiral scaffold. This compound's (4R) configuration can be used to create libraries of enantiomerically pure compounds for biological screening or to develop new chiral catalysts, providing a clear advantage over less versatile and less reactive alternatives [1].

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